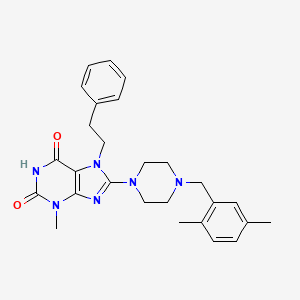

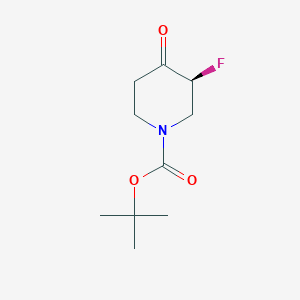

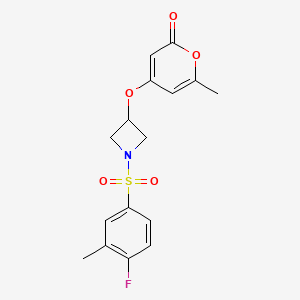

![molecular formula C8H8N4O B2942751 1-{5-甲基-[1,2,4]三唑并[4,3-a]嘧啶-6-基}乙烷-1-酮 CAS No. 929975-51-9](/img/structure/B2942751.png)

1-{5-甲基-[1,2,4]三唑并[4,3-a]嘧啶-6-基}乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one” is a compound with the molecular formula C6H6N4O . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol class of compounds . This compound has been studied for its potential as a SARS-CoV-2 Main protease inhibitor .

Synthesis Analysis

The synthesis of this compound involves the condensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . The reaction can be carried out in supercritical carbon dioxide in the presence of acetic acid, organic solvents, or Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for this compound is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .Chemical Reactions Analysis

The compound has been used in the synthesis of novel complexes with metallic (II) salts, leading to multidimensional complexes . It has also been used in the synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.1380 . Further physical and chemical properties may be found in the IR and 1H NMR spectrum .科学研究应用

Based on the information gathered from various sources, here is a comprehensive analysis of the scientific research applications of “1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one”:

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes, which are important in various chemical processes and potential applications in catalysis .

Antimalarial Activity

It is used in the development of dihydroorotate dehydrogenase inhibitors, which have shown promising results as antimalarial agents .

Vilsmeier Reaction

The compound is utilized in the Vilsmeier reaction of conjugated carbocycles and heterocycles, which is a key reaction in organic synthesis .

HIV TAR RNA Binding

Research has investigated the pharmacological activity caused by this compound’s binding to HIV TAR RNA, which could lead to new treatments for HIV .

Antimicrobial Agents in Agriculture

Novel quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated as antimicrobial agents in agriculture, showing potential for protecting crops against microbial diseases .

Antiproliferative Activities Against Cancer Cell Lines

The compound has been tested for its antiproliferative activities against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. The most active compounds were further explored for their potential antitumor mechanisms .

Cytotoxic Activities Against Cancer Cells

Some derivatives have shown superior cytotoxic activities against cancer cells like MCF-7 and HCT-116, indicating potential use in cancer therapy .

Anticonvulsant Activity

Structure-activity relationship (SAR) studies have identified compounds with significant anticonvulsant activity and a high protection index, suggesting use in treating convulsive disorders .

Each application represents a unique field where this compound plays a crucial role. The research into these applications is ongoing and holds promise for future scientific advancements.

Sigma-Aldrich Springer Link MDPI RSC Publishing Springer Link

作用机制

未来方向

The compound has shown potential as a SARS-CoV-2 Main protease inhibitor, suggesting it could be further studied for potential use in the treatment of COVID-19 . Additionally, its use in the synthesis of novel complexes with metallic (II) salts suggests potential applications in the field of materials science .

属性

IUPAC Name |

1-(5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-11-10-4-12(5)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHZAMWKHLTPHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NN=CN12)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

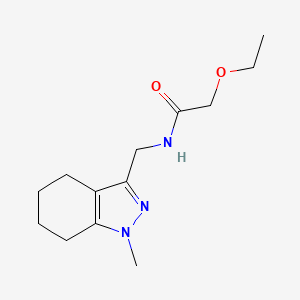

![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)

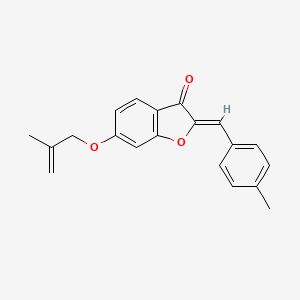

![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)

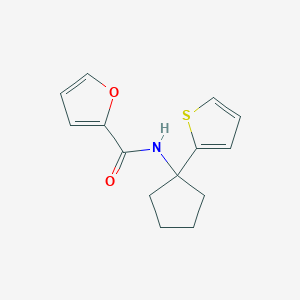

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)